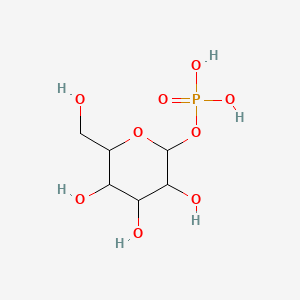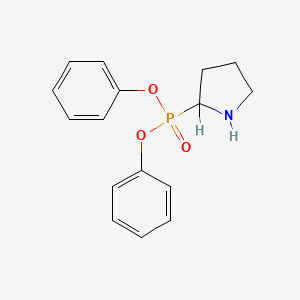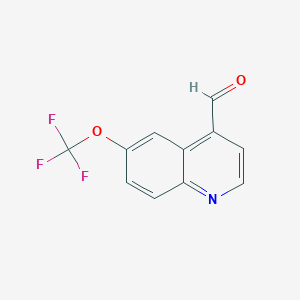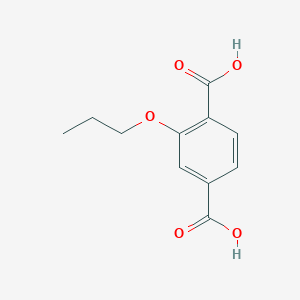
4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a propan-2-yl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2-methyl-5-propan-2-ylphenylamine with cyclohexa-2,5-dienone under specific conditions to form the imino compound. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium involves its interaction with specific molecular targets and pathways. The hydroxy and imino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methyl-5-propan-2-ylphenylamine
- Cyclohexa-2,5-dienone
- 4-Hydroxy-2-methylphenyl imine
Uniqueness
4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H17NNaO2 |
|---|---|
Molecular Weight |
278.30 g/mol |
InChI |
InChI=1S/C16H17NO2.Na/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12;/h4-10,19H,1-3H3; |
InChI Key |
MBPQMGNUNANIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)
![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)

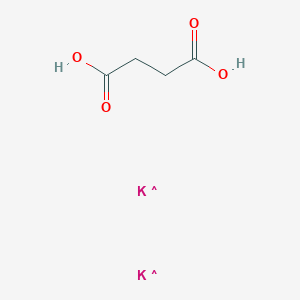
![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)
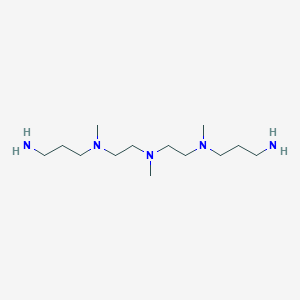

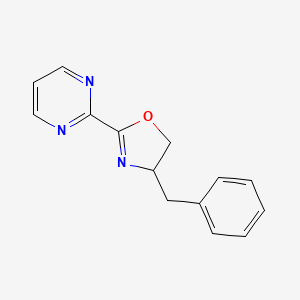
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
